molecular formula C10H15BN2O4S B1446062 (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704063-60-4

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1446062
CAS No.: 1704063-60-4
M. Wt: 270.12 g/mol
InChI Key: GXJWYWVWWVRJAU-UHFFFAOYSA-N
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Description

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperazinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the piperazinylsulfonyl group.

    Introduction of the Piperazinylsulfonyl Group: This step involves the reaction of the phenylboronic acid intermediate with piperazine and sulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Derivatives: Produced via nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is unique due to the specific positioning of the piperazinylsulfonyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(3-piperazin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O4S/c14-11(15)9-2-1-3-10(8-9)18(16,17)13-6-4-12-5-7-13/h1-3,8,12,14-15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJWYWVWWVRJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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